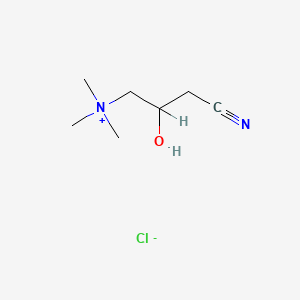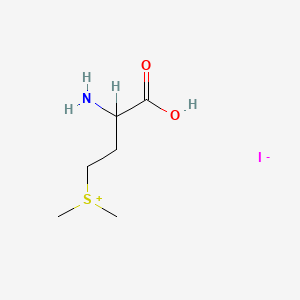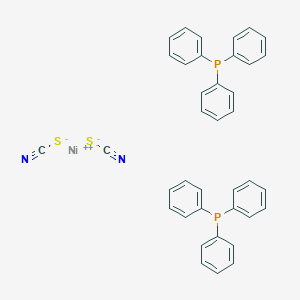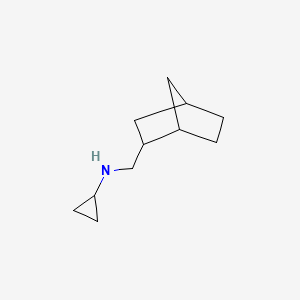
4-Hydroxybutanenitrile
Vue d'ensemble
Description
4-Hydroxybutanenitrile is a hydroxynitrile that is butanenitrile substituted by a hydroxy group at position 4 . It can be used in the synthesis of polycyclic pyrazolines .
Synthesis Analysis
An efficient biocatalyst of OxdA-L318I has been developed for enantioselective N−O bond cleavage of (±)-5- (chloromethyl)-4, 5-dihydroisoxazole to synthesize ®-4-chloro-3-hydroxybutanenitrile . The remaining chiral (S)-5- (chloromethyl)-4, 5-dihydroisoxazole can be transformed into corresponding (S)-4-chloro-3-hydroxybutanenitrile in alkali condition or under the catalysis of OxdA-wild type enzyme .Molecular Structure Analysis
The molecular formula of this compound is C4H7NO . The InChI code is 1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 85.11 . It has a density of 1.0±0.1 g/cm3, a boiling point of 245.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Applications De Recherche Scientifique
Enzymatic Resolution and Synthesis
4-Hydroxybutanenitrile is utilized in enzymatic processes, particularly in lipase-catalyzed transesterifications. This application is significant in the synthesis of enantiomerically pure compounds. For instance, the kinetic resolution of 4-arylmethoxy-3-hydroxybutanenitriles has been achieved with high enantioselectivity, leading to the efficient synthesis of statin intermediates, which are vital in cholesterol-lowering medications (Sun et al., 2006). Similarly, the preparation and enantioseparation of racemic 4-aryloxy-3-hydroxybutanenitriles demonstrate the compound's utility in producing enantiomerically pure substances (Kamal & Khanna, 2001).
Synthesis of Neurological Disorder Therapeutics
This compound serves as an intermediate in synthesizing compounds for neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. Its synthesis and stability are crucial for the production of these important therapeutic agents (Capon et al., 2020).
Biocatalytic Applications
The compound is also used in biocatalytic applications, such as asymmetric hydrolysis. The use of Rhodococcus sp. in the hydrolysis of 3-hydroxy-4-aryloxybutanenitriles illustrates the role of this compound in producing optically pure amides and acids, which have various industrial applications (Wu & Li, 2003).
Metabolic Studies
In metabolic research, this compound derivatives, such as 4-hydroxyacids, are used as tools for understanding complex metabolic pathways. This includes the dissection of catabolic processes and the quantification of metabolic fluxes, contributing to a deeper understanding of human physiology (Sadhukhan et al., 2010).
Tissue Engineering Materials
This compound derivatives like poly 4-hydroxybutyrate (P4HB) are significant in the field of tissue engineering. P4HB is used in developing medical devices and tissue engineering applications due to its biodegradableand thermoprocessable nature. It has been utilized in various devices such as sutures, cardiovascular patches, and bone marrow scaffolds, demonstrating its versatility and importance in medical applications (Chen & Wu, 2005).
Biocatalytic Asymmetric Hydrolysis
The compound's utility extends to the biocatalytic asymmetric hydrolysis of β-hydroxy nitriles, using whole-cell biocatalysts like Rhodococcus rhodochrous. This process is important for producing enantiomerically pure carboxyamides and carboxyacids, demonstrating the compound's relevance in creating precise chemical entities for various applications (Kinfe et al., 2009).
Biomaterial Applications
This compound-derived polymers like Poly-4-hydroxybutyrate (P4HB) have medical applications as strong, flexible, absorbable biomaterials. P4HB has been developed for implantable medical products, offering unique properties such as high strength combined with flexibility. Its applications span across cardiovascular, wound healing, orthopedic, drug delivery, and tissue engineering fields, showcasing its broad utility in the medical sector (Martin & Williams, 2003).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that nitriles and hydroxynitriles, which 4-hydroxybutanenitrile is a type of, can undergo nucleophilic addition and substitution reactions . In these reactions, the cyanide ion (CN-) can attack a carbonyl carbon, forming a negatively charged intermediate. This intermediate can then react with a proton (H+) to form a 2-hydroxynitrile .
Biochemical Pathways
Nitriles can be hydrolyzed to form carboxylic acids, a process that could potentially affect various metabolic pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Analyse Biochimique
Biochemical Properties
4-Hydroxybutanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with hydroxynitrile lyase, an enzyme that catalyzes the cleavage of hydroxynitriles to produce cyanide and aldehydes or ketones. This interaction is crucial for understanding the detoxification processes in plants and the potential therapeutic applications in humans .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can affect various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to altered pharmacokinetics and drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing detoxification pathways. At high doses, it can be toxic, leading to adverse effects such as liver damage and neurotoxicity. These threshold effects are crucial for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by hydroxynitrile lyase to produce cyanide and butanal. Additionally, it can undergo further metabolism by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The transport and distribution of this compound are critical for understanding its pharmacodynamics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can affect various metabolic processes. The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for understanding its mechanism of action .
Propriétés
IUPAC Name |
4-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQQRABCRRQRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277743 | |
| Record name | 4-hydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-22-8 | |
| Record name | 628-22-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYANO-1-PROPANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)


![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
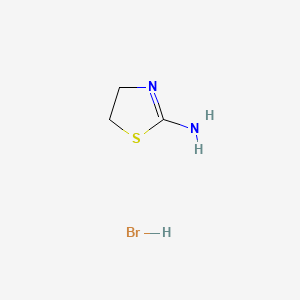
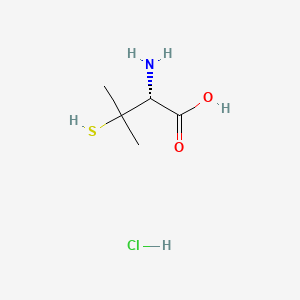

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)

